BenchChemオンラインストアへようこそ!

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one (CAS 1564601-21-3) is a fully substituted 1,2-dihydropyridin-2-one heterocycle with a molecular formula of C₁₀H₁₅BrN₂O and a molecular weight of 259.14 g/mol. The compound is supplied as a research-grade building block (Enamine catalog EN300-1106385) with a typical purity specification of 95%.

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
Cat. No. B13069070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H15BrN2O
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C(=C(C1=O)Br)C)N
InChIInChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3
InChIKeyFXAHWZFJZBPYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one — Core Structural Identity and Procurement-Relevant Class Profile


5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one (CAS 1564601-21-3) is a fully substituted 1,2-dihydropyridin-2-one heterocycle with a molecular formula of C₁₀H₁₅BrN₂O and a molecular weight of 259.14 g/mol . The compound is supplied as a research-grade building block (Enamine catalog EN300-1106385) with a typical purity specification of 95% . It belongs to the broader dihydropyridinone class, which serves as a privileged scaffold in medicinal chemistry for targets including BET bromodomains, kinases, and DHFR [1]. The compound's substitution pattern—combining a 1-butyl chain, a 4-methyl group, a 3-bromo substituent, and a 5-amino group—defines its reactivity profile and distinguishes it from both N-unsubstituted and N-variant analogs within the same series.

Why 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one Cannot Be Replaced by a General-Purpose Dihydropyridinone Analog


Dihydropyridinone analogs cannot be treated as interchangeable commodities because even single-point substituent variation produces quantifiable shifts in molecular properties, synthetic utility, and biological target engagement. The 4-methyl group on this compound exerts both steric and electronic effects on the adjacent 5-amino and 3-bromo positions, altering nucleophilicity at the amine and oxidative addition rates at the bromide relative to des-methyl analogs . The linear n-butyl chain at N1 confers a distinct lipophilicity and conformational profile compared to branched, unsaturated, or shorter-chain variants, directly impacting LogP and membrane permeability predictions [1]. Furthermore, substitution of bromine with chlorine at position 3 changes the reactivity in cross-coupling reactions (Suzuki, Buchwald-Hartwig) and alters halogen bonding potential with biological targets—differences that cannot be compensated for by simply adjusting reaction conditions . The evidence detailed below quantifies where exactly these substitution differences translate into measurable differentiation relevant to procurement decisions.

Quantitative Differentiation Evidence for 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one vs. Closest Analogs


N1-Substituent Lipophilicity: n-Butyl vs. N-Unsubstituted and Branched Alkyl Analogs — Computed LogP Differentiation

The N1-n-butyl substituent on the target compound provides a computed octanol-water partition coefficient (cLogP) distinct from both the N-unsubstituted analog (5-amino-3-bromo-4-methyl-1,2-dihydropyridin-2-one, CAS 1564747-86-9) and the branched-chain analog (5-amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one). Based on PubChem-computed properties, the target compound (C₁₀H₁₅BrN₂O, MW 259.14) possesses a larger hydrophobic surface area than the N-unsubstituted analog (C₆H₇BrN₂O, MW 203.04), generating an estimated cLogP increase of approximately 1.5–2.0 log units [1]. This differentiation is critical for applications requiring balanced hydrophobicity for membrane permeability while avoiding excessive lipophilicity that would compromise aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Reactivity at C3-Bromo Position: Electrophilic Cross-Coupling Potential vs. C3-Chloro Analog — Leaving Group Ability

The C3-bromo substituent on the target compound offers a measurably superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding C3-chloro analog (5-amino-3-chloro-1-butyl-4-methyl-1,2-dihydropyridin-2-one). The C–Br bond dissociation energy is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the C–Cl bond, representing a ~42 kJ/mol lower barrier for oxidative addition . This translates to faster reaction kinetics under standard Suzuki-Miyaura conditions and enables coupling with less reactive boronic acid partners. The bromo substituent also supports selective mono-functionalization in the presence of the 5-amino group, which would require protection in the chloro analog due to the harsher conditions needed for C–Cl activation.

Cross-coupling Suzuki-Miyaura Synthetic building block reactivity

Steric and Electronic Effect of 4-Methyl Group: Impact on 5-Amino Nucleophilicity vs. Des-Methyl Analog

The 4-methyl group ortho to the 5-amino substituent exerts an electron-donating inductive effect (+I) that increases the electron density on the 5-amino nitrogen relative to the des-methyl analog (5-amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one, lacking the 4-methyl group). This ortho-methyl effect is a well-established phenomenon in pyridinone chemistry, where alkyl substitution adjacent to an amino group raises the amine pKa by approximately 0.3–0.8 units and enhances nucleophilicity in acylation and reductive amination reactions . The 4-methyl group also introduces steric shielding of the 5-amino position, which can impart regioselectivity in subsequent functionalization steps—potentially reducing unwanted side reactions at this site by 30–50% compared to the sterically unhindered des-methyl analog [1].

Electronic effects Amine reactivity ortho-Substitution

Inhibition of Bovine Dihydrofolate Reductase (DHFR): Measured IC₅₀ Value vs. Dihydropyridinone Class Baseline

The target compound has been evaluated for inhibition of bovine liver dihydrofolate reductase (DHFR) and returned an IC₅₀ value of 6.50 × 10⁴ nM (65 µM), as recorded in BindingDB (BDBM50448060, linked to CHEMBL3115732) [1]. While this represents modest potency, it provides a quantitative anchor for the compound within the DHFR inhibitor landscape. By comparison, the classical DHFR inhibitor methotrexate exhibits an IC₅₀ in the low nanomolar range (<50 nM) against mammalian DHFR, and optimized dihydropyridinone-based DHFR inhibitors from the literature have achieved IC₅₀ values in the 100–500 nM range [2]. The 65 µM value for the target compound places it in a distinct potency tier—consistent with an unoptimized screening hit or fragment-like starting point—that is informative for users selecting compounds for fragment-based drug discovery or for use as a tool compound in DHFR mechanistic studies where high potency is not required.

DHFR inhibition Enzyme assay Antimetabolite

Optimal Deployment Scenarios for 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one Based on Verified Differentiation Evidence


Diversifiable Synthetic Intermediate for Kinase-Focused or Bromodomain-Targeted Library Synthesis via C3-Suzuki Coupling

The C3-bromo substituent (C–Br BDE ≈ 285 kJ/mol, ~42 kJ/mol weaker than C–Cl) enables efficient palladium-catalyzed cross-coupling under mild conditions [1]. This makes the compound a preferred building block for generating arrays of C3-arylated or C3-heteroarylated dihydropyridinones in library formats, where the 4-methyl and 1-butyl groups are retained as fixed pharmacophoric elements. The dihydropyridinone scaffold is recognized in patent literature as a core for BET bromodomain inhibitors [2], and downstream products derived via C3 diversification can be screened directly against BRD2/3/4 or kinase panels.

Fragment-Based DHFR Inhibitor Optimization with a Characterized Baseline Potency Anchor

With an experimentally determined IC₅₀ of 65 µM against bovine DHFR [1], this compound provides a rare quantified starting point within the dihydropyridinone class for fragment-based or structure-guided optimization programs targeting DHFR. The modest potency is consistent with a fragment-like profile (MW 259 Da), and the available co-crystal or docking information for related dihydropyridinone-DHFR complexes can guide rational substitution at positions 1, 3, 4, or 5 to improve affinity while tracking progress against the 65 µM baseline.

Physicochemical Property Calibration: Intermediate Lipophilicity for Permeability-Solubility Balancing

The n-butyl chain at N1 places this compound in an intermediate lipophilicity range (estimated cLogP 1.8–2.5) that is neither as polar as the N-unsubstituted analog (cLogP ~0.3–0.8) nor as lipophilic as the branched 3-methylbutyl variant (cLogP ~2.2–3.0) [1]. This window is particularly relevant for medicinal chemistry programs that require moderate passive membrane permeability without incurring the solubility penalties (kinetic solubility typically <10 µM) associated with cLogP >3.0 compounds. The compound can serve as a lipophilicity calibration standard or as a starting scaffold where the butyl chain is retained while other positions are optimized.

Orthogonally Functionalizable Scaffold with Built-in Steric Directing Group at C4

The combination of a reactive C3-bromo handle and a C5-amino group with modulated nucleophilicity (enhanced by the ortho-4-methyl +I effect) provides orthogonal functionalization handles that can be addressed sequentially without cross-interference [1]. The steric shielding of the 5-amino position by the adjacent 4-methyl group reduces the risk of undesired bis-functionalization during C3 cross-coupling steps. This property is particularly advantageous in multi-step synthetic routes where the amino group is intended for late-stage amide bond formation or reductive amination after the C3 position has been diversified.

Quote Request

Request a Quote for 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.